molecular formula C16H23IN2O4 B1257009 N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide CAS No. 131062-31-2

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide

Cat. No.: B1257009
CAS No.: 131062-31-2
M. Wt: 434.27 g/mol
InChI Key: BKJGKGPGPACEQW-JTQLQIEISA-N
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Description

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with hydroxy, iodo, and dimethoxy groups, along with an ethyl-pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves multiple steps. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: The hydroxy, iodo, and dimethoxy groups are introduced to the benzamide core through substitution reactions.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the benzamide core via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the ethyl group to the pyrrolidinyl-substituted benzamide core.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to improve reaction efficiency.

    Controlled Temperature and Pressure: Maintaining specific conditions to ensure optimal reaction rates and product formation.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy, iodo, or dimethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Organic Solvents: Such as ethanol, methanol, and dichloromethane.

    Controlled Temperatures: Specific temperatures are maintained to ensure optimal reaction rates.

    Catalysts: Specific catalysts are used to enhance reaction efficiency.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example:

    Oxidation: May result in the formation of corresponding ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: Can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It may interact with specific receptors in the body, such as dopamine receptors, influencing their activity.

    Modulate Enzyme Activity: The compound can affect the activity of certain enzymes, altering biochemical pathways.

    Influence Cellular Processes: It may impact cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group.

    N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-5-methoxybenzamide: This compound has a methoxy group instead of an iodo group.

    N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3,5-dimethoxybenzamide: This compound lacks the iodo group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

131062-31-2

Molecular Formula

C16H23IN2O4

Molecular Weight

434.27 g/mol

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide

InChI

InChI=1S/C16H23IN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21)/t10-/m0/s1

InChI Key

BKJGKGPGPACEQW-JTQLQIEISA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC

Synonyms

3-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
NCQ 298
NCQ-298
NCQ298, I123 labeled

Origin of Product

United States

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